molecular formula C16H12O6 B5643837 methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No.: B5643837
M. Wt: 300.26 g/mol
InChI Key: BMFNFZCSBJYODL-UHFFFAOYSA-N
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Description

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves the reaction of 7-hydroxycoumarin with methyl 5-bromomethyl-2-furoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted coumarin derivatives .

Scientific Research Applications

Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-7-yloxy moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate
  • Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-1,3,4-thiadiazol-2(3H)-one
  • Methyl 5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate derivatives with various substituents

Uniqueness

This compound is unique due to its specific combination of a furoate ester and a chromen-7-yloxy moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-19-16(18)13-6-5-12(21-13)9-20-11-4-2-10-3-7-15(17)22-14(10)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNFZCSBJYODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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